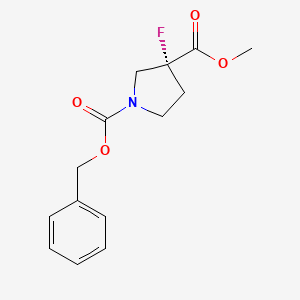![molecular formula C9H16ClN B13900843 3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride](/img/structure/B13900843.png)
3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride is a synthetic compound with a unique bicyclic structure. This compound is characterized by its spiro linkage, which connects a bicyclo[3.2.1]octane ring system to a cyclopropane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the purity and yield are maintained. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride: Shares a similar bicyclic structure but differs in the position of the spiro linkage.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different nitrogen placement, leading to distinct chemical properties and applications.
Uniqueness
3-Azaspiro[bicyclo[321]octane-8,1’-cyclopropane] hydrochloride is unique due to its specific spiro linkage and the resulting three-dimensional structure
Propiedades
Fórmula molecular |
C9H16ClN |
|---|---|
Peso molecular |
173.68 g/mol |
Nombre IUPAC |
spiro[3-azabicyclo[3.2.1]octane-8,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-8-6-10-5-7(1)9(8)3-4-9;/h7-8,10H,1-6H2;1H |
Clave InChI |
XNFHJTVHLIZOBB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNCC1C23CC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
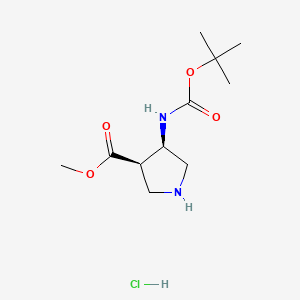
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
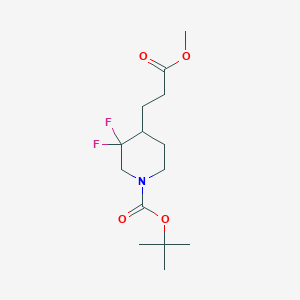
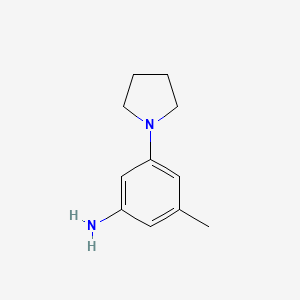
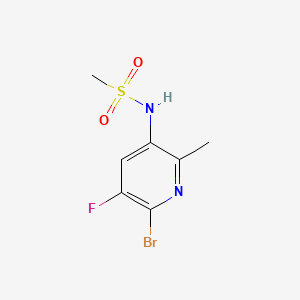
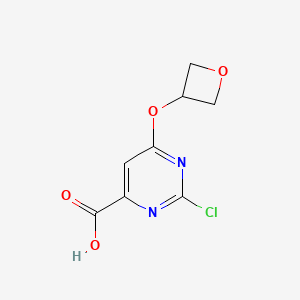
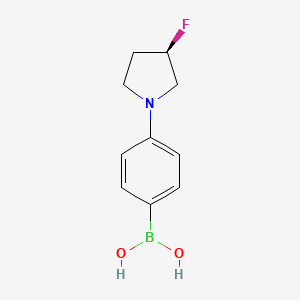

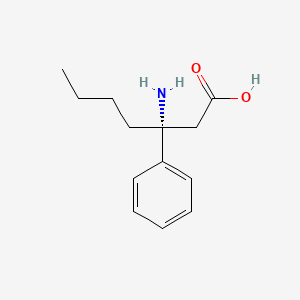
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
